Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is currently in early clinical development. []
Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It demonstrates desirable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
Compound Description: PF-06747775 (21) is a high-affinity irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), designed to target oncogenic EGFR mutants with selectivity over wild-type EGFR. [] It displays potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. [] It also exhibits desirable ADME properties and is currently in phase-I clinical trials for mutant EGFR-driven non-small cell lung cancer (NSCLC). []
Compound Description: MK-8033 (11r) is a specific dual c-Met/Ron kinase inhibitor designed to have preferential binding to the activated kinase conformation. [] It exhibits full inhibition of tumor growth in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. [] Notably, it shows equal potency against a panel of oncogenic activating mutations of c-Met. []
Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor with a 24-fold selectivity for Akt1 over Akt2. [] It demonstrates low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [] The National Medical Products Administration (NMPA) has approved the investigational new drug (IND) application for Hu7691. []
Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It was discovered through structure-based drug design efforts that identified a unique "selectivity pocket" for PDE10A inhibitors. [] It is the first reported clinical entry for this mechanism in treating schizophrenia. []
Compound Description: This series of compounds acts as potent and selective monoamine oxidase B (MAO-B) inhibitors. [] They were identified through phenotypic high-throughput screening for compounds that enhance the transcriptional activation of the CRE promoter. [] These compounds show efficacy in rodent memory models and have potential as clinical development candidates for improving memory and cognition. []
Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] Developed using central nervous system multiparameter optimization (CNS MPO) guidelines, it exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid (CSF) glycine concentrations in rats. []
Compound Description: Acrizanib (LHA510) is a small-molecule VEGFR-2 inhibitor designed specifically for topical ocular delivery. [] It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration. [] Acrizanib is being investigated as a therapy for neovascular age-related macular degeneration. []
Compound Description: BMS-695735 (10) is an orally efficacious insulin-like growth factor-1 receptor kinase inhibitor with broad-spectrum in vivo antitumor activity. [] It exhibits improved ADME properties, a low risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models. []
Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. [] It is a directly acting antagonist and exhibits potent in vivo antiplatelet and antithrombotic activities. [] This compound is significantly more potent in inhibiting ADP-induced platelet aggregation than previously described P2Y12 antagonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.